molecular formula C19H22N3O5P B14993270 Dimethyl {2-(4-methoxybenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(4-methoxybenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B14993270
M. Wt: 403.4 g/mol
InChI Key: IXEKSQDTOAOGGY-UHFFFAOYSA-N
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Description

DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound featuring a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the phosphonate group. Common reagents used in these reactions include methoxyphenyl derivatives, pyridine derivatives, and various phosphonating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Industrial methods may also incorporate advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the phosphonate group, leading to different structural analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the phosphonate group are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

Scientific Research Applications

DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structural analogs being studied.

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(PYRIDIN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE: A similar compound with a slight variation in the pyridine ring position.

    DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(PYRIDIN-4-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE: Another analog with a different pyridine ring position.

Uniqueness

The uniqueness of DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N3O5P

Molecular Weight

403.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H22N3O5P/c1-24-16-8-6-14(7-9-16)11-17-22-19(28(23,25-2)26-3)18(27-17)21-13-15-5-4-10-20-12-15/h4-10,12,21H,11,13H2,1-3H3

InChI Key

IXEKSQDTOAOGGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=C(O2)NCC3=CN=CC=C3)P(=O)(OC)OC

Origin of Product

United States

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